![molecular formula C13H13ClN2O2S B1420355 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1111156-03-6](/img/structure/B1420355.png)
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
Descripción general
Descripción
“2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide” is a specialty product for proteomics research . Its molecular formula is C10H12ClNO2, and it has a molecular weight of 213.66 .
Physical And Chemical Properties Analysis
The physical form of “2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide” is a solid . It has a molecular weight of 213.66 .
Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Activities
- Thiazole derivatives, including compounds similar to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide, have been synthesized and evaluated for antimicrobial and cytotoxic activities. Certain derivatives showed significant antibacterial activity, while others displayed anticandidal effects against specific strains. Some compounds also exhibited cytotoxicity against various human leukemia cell lines (Dawbaa et al., 2021).
Antioxidant and Anticancer Activities
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the chemical , have shown promising antioxidant activities. These compounds were more effective than ascorbic acid in DPPH radical scavenging. Additionally, their anticancer activity was tested against human glioblastoma and breast cancer cell lines, showing significant cytotoxic effects (Tumosienė et al., 2020).
Anticonvulsant Agents
- Derivatives containing a sulfonamide thiazole moiety have been synthesized and evaluated for anticonvulsant activity. Notably, some compounds demonstrated significant protection against picrotoxin-induced convulsion (Farag et al., 2012).
Antimicrobial Activity Studies
- Various thiazole-containing compounds have been synthesized and tested for their biological functions, such as antimicrobial activity. These compounds showed notable antifungal and antibacterial effects. Molecular docking was also performed to understand the interactions with different proteins (Viji et al., 2020).
Herbicidal Activity
- A compound structurally similar to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide was synthesized and found to be effective as a herbicide. Its crystal structure was determined, and it showed significant herbicidal activity (Liu et al., 2007).
Photo-degradation Study
- The photo-degradation behavior of a pharmaceutical compound with a thiazole structure was studied, revealing unique degradation products and suggesting specific reactions with singlet oxygen (Wu et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8(14)12(17)16-13-15-11(7-19-13)9-3-5-10(18-2)6-4-9/h3-8H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJKAJDVTKXUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)
![Octahydrocyclopenta[b]morpholine](/img/structure/B1420273.png)
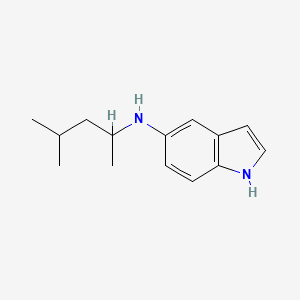
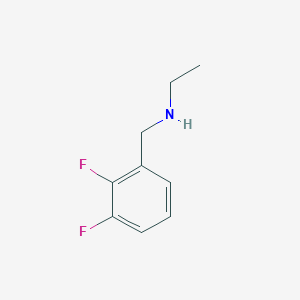
![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)
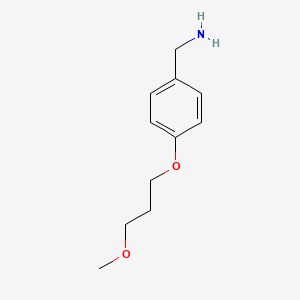
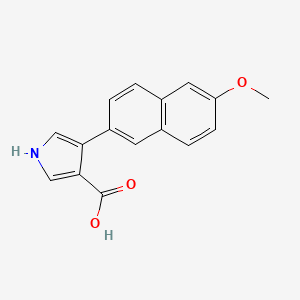
![3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1420284.png)
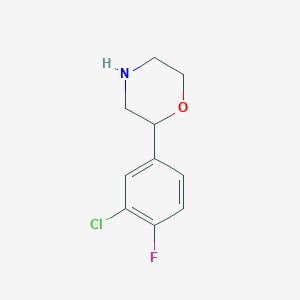
![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)
![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)
